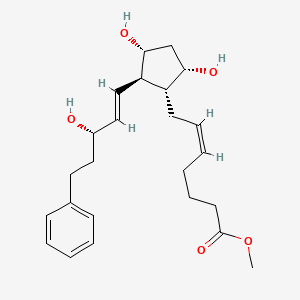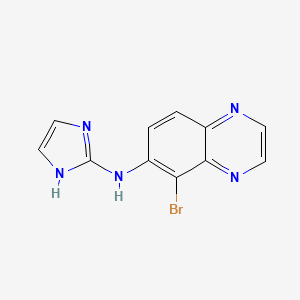
非索特罗丁相关杂质 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fesoterodine Related Impurity 3 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 9-hydroxymethyl tolterodine that is a muscarinic receptor antagonist .
Synthesis Analysis
During the analytical method for the determination of related substances of fesoterodine fumarate using RP-HPLC, one unknown impurity was observed more than 0.1% level and also keeps on increasing in forced degradation study . This impurity was isolated by using Preparative HPLC and structure was elucidated using mass and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of Fesoterodine Related Impurity 3 is C10H13NO2·HCl . The molecular weight is 179.22 36.46 .Chemical Reactions Analysis
The degradation profile of Fesoterodine Fumarate was studied by conducting forced degradation studies and all the degradation products formed during degradation were separated . A chromatographic separation was achieved by using Waters Symmetry C18, 250 × 4.6 mm, 5 μm column .Physical And Chemical Properties Analysis
The molecular weight of Fesoterodine Related Impurity 3 is 179.22 36.46 . The chemical formula is C10H13NO2·HCl .科学研究应用
方法验证
此杂质在方法验证过程中也至关重要。验证确保分析方法能够产生符合监管标准的可靠且一致的结果。 它是药物研发和质量控制流程中的一个基本步骤 {svg_1}.
质量控制应用
在质量控制实验室中,非索特罗丁相关杂质 3 作为参考标准,用于监测非索特罗丁商业生产过程中杂质的存在和浓度 {svg_2}.
稳定性研究
稳定性指示方法涉及使用This compound 来评估富马酸非索特罗丁在各种条件下的稳定性。 这有助于了解药物的降解途径和药物的保质期 {svg_3}.
降解产物定量
在强迫降解研究中,This compound 用于识别和量化降解产物。 这对于评估药物在应力条件下的行为至关重要,这些应力条件可能包括暴露于光、热和水分 {svg_4}.
药代动力学研究
像This compound 这样的杂质可用于药代动力学研究,以了解活性药物成分的代谢和排泄。 这些信息对于确定给药方案和确保药物安全至关重要 {svg_5}.
作用机制
Target of Action
The primary target of Fesoterodine Related Impurity 3 is the muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .
Biochemical Pathways
The biochemical pathway primarily affected by Fesoterodine Related Impurity 3 involves the cholinergic muscarinic receptors . By acting as a competitive antagonist at these receptors, Fesoterodine Related Impurity 3 inhibits bladder contraction, which is mediated via these receptors . This ultimately leads to a decrease in detrusor pressure and an incomplete emptying of the bladder .
Pharmacokinetics
After oral administration, Fesoterodine Related Impurity 3 is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of Fesoterodine Related Impurity 3 . The bioavailability of the active metabolite is 52% . Approximately 70% of the administered dose is recovered in urine as the active metabolite (16%), carboxy metabolite (34%), carboxy-N-desisopropyl metabolite (18%), or N-desisopropyl metabolite (1%), and a smaller amount (7%) is recovered in feces .
Result of Action
The molecular and cellular effects of Fesoterodine Related Impurity 3’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder . These effects help to alleviate symptoms of urge urinary incontinence, urgency, and frequency .
Action Environment
The action, efficacy, and stability of Fesoterodine Related Impurity 3 can be influenced by various environmental factors. For instance, during stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity was found increasing beyond the identification threshold This suggests that the stability of Fesoterodine Related Impurity 3 may be affected by the conditions under which the drug is stored
生化分析
Biochemical Properties
It is known that Fesoterodine, the parent compound, is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which binds with muscarinic receptors on the bladder detrusor muscle . It is plausible that Fesoterodine Related Impurity 3 may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Fesoterodine and its active metabolite, 5-HMT, have been shown to decrease bladder contraction and consequently, the urge to urinate . It is possible that Fesoterodine Related Impurity 3 may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Fesoterodine, once converted to its active metabolite, 5-HMT, acts as a competitive antagonist at muscarinic receptors . This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder . It is possible that Fesoterodine Related Impurity 3 may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of Fesoterodine Related Impurity 3 at different dosages in animal models have not been studied. Fesoterodine has been shown to have a dose-dependent effect in reducing symptoms of overactive bladder in adult patients .
Metabolic Pathways
Fesoterodine is known to be rapidly de-esterified into its active metabolite, 5-HMT, by plasma esterases . It is possible that Fesoterodine Related Impurity 3 may be involved in similar metabolic pathways.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fesoterodine Related Impurity 3 involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": ["4-Methylbenzylamine", "2-Chloroethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water"], "Reaction": ["Step 1: React 4-methylbenzylamine with 2-chloroethyl chloroformate in the presence of sodium hydroxide to form the corresponding intermediate.", "Step 2: Quench the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 3: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable stationary phase and eluent system.", "Step 6: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry."] } | |
CAS 编号 |
1435768-96-9 |
分子式 |
C26H35NO3 |
分子量 |
409.57 |
外观 |
Solid powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
2-Methyl-propanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-formylphenyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)









